molecular formula C7H6OS B3376407 3-(2-Thienyl)-2-propyne-1-ol CAS No. 1194-13-4

3-(2-Thienyl)-2-propyne-1-ol

Cat. No. B3376407
CAS RN: 1194-13-4
M. Wt: 138.19 g/mol
InChI Key: SVYGRAAJWLKOCZ-UHFFFAOYSA-N
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Patent
US06605628B1

Procedure details

In a manner described in Example 18 above, propargyl alcohol was reacted with 2-bromothiophene to give the title compound as a brown oil which was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[C:2]#[CH:3].Br[C:6]1[S:7][CH:8]=[CH:9][CH:10]=1>>[S:7]1[CH:8]=[CH:9][CH:10]=[C:6]1[C:3]#[C:2][CH2:1][OH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C#CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.